molecular formula C18H21NO2S B14355360 2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide CAS No. 90280-09-4

2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide

Katalognummer: B14355360
CAS-Nummer: 90280-09-4
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: WPTMCJYLVZYNLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a sulfinyl group, a diphenylmethane moiety, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the diphenylmethane sulfinyl precursor. This can be achieved through the oxidation of diphenylmethane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfoxide is then reacted with an appropriate acetamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Diphenylmethanesulfonyl-N-(propan-2-yl)acetamide.

    Reduction: Diphenylmethanesulfanyl-N-(propan-2-yl)acetamide.

    Substitution: Various substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylmethanesulfonyl-N-(propan-2-yl)acetamide: A similar compound with a sulfone group instead of a sulfinyl group.

    Diphenylmethanesulfanyl-N-(propan-2-yl)acetamide: A similar compound with a sulfide group instead of a sulfinyl group.

Uniqueness

2-(Diphenylmethanesulfinyl)-N-(propan-2-yl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs

Eigenschaften

CAS-Nummer

90280-09-4

Molekularformel

C18H21NO2S

Molekulargewicht

315.4 g/mol

IUPAC-Name

2-benzhydrylsulfinyl-N-propan-2-ylacetamide

InChI

InChI=1S/C18H21NO2S/c1-14(2)19-17(20)13-22(21)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,19,20)

InChI-Schlüssel

WPTMCJYLVZYNLT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.